molecular formula C14H15NO2 B11874983 Methyl 3-(2-methylquinolin-6-yl)propanoate

Methyl 3-(2-methylquinolin-6-yl)propanoate

Cat. No.: B11874983
M. Wt: 229.27 g/mol
InChI Key: ISLZNNXISNLDCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(2-methylquinolin-6-yl)propanoate is an organic compound with the molecular formula C14H15NO2 and a molecular weight of 229.27 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of Methyl 3-(2-methylquinolin-6-yl)propanoate typically involves the esterification of 3-(2-methylquinolin-6-yl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester . Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Methyl 3-(2-methylquinolin-6-yl)propanoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Methyl 3-(2-methylquinolin-6-yl)propanoate involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Methyl 3-(2-methylquinolin-6-yl)propanoate can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific ester functional group, which can influence its reactivity and biological activity compared to other quinoline derivatives.

Biological Activity

Methyl 3-(2-methylquinolin-6-yl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

This compound features a quinoline moiety, which is known for its diverse pharmacological properties. Its molecular formula is C13H13NC_{13}H_{13}N with a molecular weight of approximately 215.25 g/mol. The presence of the quinoline ring allows for various interactions with biological targets, contributing to its therapeutic potential.

Antimicrobial Activity

Research indicates that compounds containing the quinoline structure exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. Studies have shown that it can disrupt cellular processes by intercalating with DNA, leading to cell death and inhibiting essential enzymes involved in metabolic pathways .

Anticancer Properties

The anticancer potential of this compound has been documented in several studies. For instance, in vitro assays have demonstrated that this compound exhibits cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and others. The mechanism involves the inhibition of cell proliferation and induction of apoptosis through various signaling pathways .

The biological activity of this compound is primarily attributed to its ability to interact with DNA and proteins involved in critical cellular functions:

  • DNA Intercalation : The compound can insert itself between DNA base pairs, disrupting replication and transcription processes.
  • Enzyme Inhibition : It may inhibit specific enzymes that are crucial for cancer cell survival and proliferation, such as topoisomerases and kinases .

In Vitro Studies

A series of in vitro studies have highlighted the effectiveness of this compound against various cancer cell lines:

StudyCell LineIC50 (µM)Observations
MCF-712.5Significant cytotoxicity observed
A54910.0Induction of apoptosis confirmed
HeLa15.0Inhibition of cell cycle progression

These studies indicate that the compound's cytotoxic effects are dose-dependent, with lower concentrations resulting in higher cell viability.

Animal Studies

In vivo studies have further corroborated the anticancer effects observed in vitro. For example, animal models treated with this compound showed reduced tumor size and improved survival rates compared to control groups. These findings suggest that the compound may serve as a viable candidate for further development into therapeutic agents for cancer treatment .

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

methyl 3-(2-methylquinolin-6-yl)propanoate

InChI

InChI=1S/C14H15NO2/c1-10-3-6-12-9-11(4-7-13(12)15-10)5-8-14(16)17-2/h3-4,6-7,9H,5,8H2,1-2H3

InChI Key

ISLZNNXISNLDCM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)CCC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.